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An In-Depth Technical Guide to 8-Bromoquinoline-2-carboxylic acid (CAS: 914208-15-4)

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a
multitude of therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique
framework for interacting with biological targets. Within this important class of heterocycles, 8-
Bromogquinoline-2-carboxylic acid (CAS No. 914208-15-4) has emerged as a particularly
valuable and versatile building block for drug discovery and organic synthesis.[1][2] Its strategic
placement of a bromine atom and a carboxylic acid group on the quinoline core offers dual
points for chemical modification, enabling the construction of complex molecular architectures
and the exploration of diverse chemical space.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals. It will delve into the core physicochemical properties, analytical
profile, synthesis, reactivity, and applications of this key intermediate, providing field-proven
insights into its utility and handling.

PART 1: Core Physicochemical Properties and
Identification
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8-Bromoquinoline-2-carboxylic acid is an organic compound that typically appears as a
solid.[2] Its structure is defined by a quinoline ring system with a bromine atom substituted at
the 8-position and a carboxylic acid functional group at the 2-position.[2] This arrangement of
functional groups dictates its physical and chemical properties. The carboxylic acid group, for
instance, contributes to its solubility in polar solvents, while the bromine atom enhances its
reactivity in various coupling reactions.[2]

Identifier Value

CAS Number 914208-15-4[1][2]

Molecular Formula C10HeBrNO2[2]

Molecular Weight 252.06 g/mol [2]

IUPAC Name 8-bromoquinoline-2-carboxylic acid
Synonyms 2-Quinolinecarboxylic Acid, 8-Bromo-[2]
SMILES clcc2cec(C(=0)0O)nc2c(cl)Br[2]

InChl Key IESLHWGCIUORPV-UHFFFAOYSA-N[3]

PART 2: Spectroscopic Profile for Structural
Elucidation

Unambiguous structural confirmation is critical in synthesis and drug development. Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS) are essential tools for characterizing 8-Bromoquinoline-2-carboxylic acid.

Expected Spectroscopic Features

» 'H NMR: The proton spectrum is expected to show distinct signals in the aromatic region
(typically 7.5-9.0 ppm) corresponding to the protons on the quinoline core. The acidic proton
of the carboxylic acid group (COOH) would appear as a very broad singlet far downfield,
often between 10-14 ppm, and its visibility can be dependent on the solvent used (e.g.,
DMSO-ds vs. CDClIs).[4]
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e 13C NMR: The carbon spectrum will feature signals for the nine aromatic carbons of the
quinoline ring and the carbon of the carboxyl group. The carboxyl carbon is characteristically
found in the 160-185 ppm range.[4]

» IR Spectroscopy: The IR spectrum provides functional group information. A strong, sharp
absorption band for the carbonyl (C=0) stretch of the carboxylic acid is expected around
1700 cm~1. Additionally, a very broad O-H stretch will be visible, typically spanning from 2500
to 3500 cm~%, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[4]

e Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.
High-resolution mass spectrometry (HRMS) can verify the elemental composition. The
presence of bromine would be indicated by a characteristic isotopic pattern (*°Br and 8!Br are
in a nearly 1:1 ratio), resulting in two peaks (M and M+2) of almost equal intensity.

Technique Expected Observations

Aromatic protons (d, t): ~7.5-9.0 ppm; COOH

1H NMR
proton (br s): ~10-14 ppm.
5C NMR Aromatic carbons: ~110-150 ppm; Carboxyl
carbon (C=0): ~160-185 ppm.[4][5]
R ( )y O-H stretch (broad): 2500-3500; C=0 stretch
cm-
(strong): ~1700.[4]
[M-H]~: 249.95091; [M+H]*: 251.96547. Shows
MS (m/z) characteristic M/M+2 isotope pattern for

Bromine.[3]

PART 3: Reactivity and Synthetic Pathways

The utility of 8-Bromoquinoline-2-carboxylic acid as a synthetic intermediate stems from its
two distinct and reactive functional handles. Understanding their reactivity is key to designing
effective synthetic strategies.

Key Reactive Sites
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o Carboxylic Acid (Position 2): This group is a versatile handle for forming amide bonds,
esters, and other carboxylic acid derivatives. Amide coupling reactions, facilitated by
reagents like HATU or EDC, allow for the attachment of various amine-containing fragments,
which is a common strategy in medicinal chemistry to modulate solubility, cell permeability,
and target engagement.

e Bromo Group (Position 8): The bromine atom is an excellent leaving group for transition-
metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon
(e.g., Suzuki, Heck, Sonogashira reactions) or carbon-heteroatom (e.g., Buchwald-Hartwig
amination) bonds, enabling the introduction of a wide array of substituents at the 8-position.

8-Bromoquinoline-2-carboxylic acid
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-COOH /-COOH -Br

ynthetlc Transf mations

Amide Coupllng Esterlﬂcatlon Suzukl Coupling
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Caption: Key reactive sites on 8-Bromoquinoline-2-carboxylic acid.

Proposed Synthetic Workflow

While multiple synthetic routes can be envisioned, a common approach involves the
construction of the quinoline ring system from appropriately substituted aniline precursors. The
Doebner-von Miller reaction provides a classic and robust method for this transformation.

Protocol: Synthesis via Doebner-von Miller Reaction
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This protocol is a logical, field-proven approach for constructing the quinoline core. The
causality behind the steps is as follows: 2-bromoaniline serves as the foundational block
containing the required bromine at the correct position. The reaction with an a,B3-unsaturated
aldehyde (or its precursor) in the presence of an acid catalyst and an oxidizing agent builds the
second ring of the quinoline system.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-
bromoaniline (1 equivalent) and concentrated hydrochloric acid in water.

o Reagent Addition: To this stirred solution, add an oxidizing agent such as arsenic pentoxide
or an iron(lll) salt. Subsequently, slowly add crotonaldehyde (a source for the three carbons
needed to complete the ring) or a precursor like paraldehyde.[6]

o Rationale: The strong acid protonates the aniline and catalyzes the cyclization cascade.
The oxidizing agent is necessary to aromatize the initially formed dihydroquinoline
intermediate to the final quinoline product.

e Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

o Workup and Neutralization: After cooling, the mixture is carefully neutralized with a base,
such as concentrated ammonium hydroxide or sodium carbonate, until the pH is
approximately 8.[6] This step is crucial to deprotonate the product and facilitate its extraction.

o Extraction: Extract the aqueous mixture with a suitable organic solvent (e.qg.,
dichloromethane or ethyl acetate). Combine the organic layers.

« Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure. The resulting crude 8-bromo-2-
methylquinoline can be purified by column chromatography.

» Oxidation to Carboxylic Acid: The final step involves the oxidation of the methyl group at the
2-position to a carboxylic acid. This can be achieved using a strong oxidizing agent like
potassium permanganate (KMnQOa4) or selenium dioxide (SeO3z). The choice of oxidant is
critical to ensure complete conversion without degrading the quinoline ring.
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Caption: Proposed synthetic workflow for 8-Bromoquinoline-2-carboxylic acid.

PART 4: Applications in Research and Drug
Development

8-Bromoquinoline-2-carboxylic acid is not typically an end-product but rather a high-value
intermediate. Its structure is a launchpad for creating libraries of novel compounds for biological
screening.[1]

o Pharmaceutical Intermediate: It is a crucial building block in the synthesis of novel Active
Pharmaceutical Ingredients (APIs).[1] The quinoline core is present in drugs with a wide
range of activities, and this intermediate allows for systematic modification to optimize
potency, selectivity, and pharmacokinetic properties.

» Scaffold for Medicinal Chemistry: Researchers utilize this compound to explore structure-
activity relationships (SAR).[1] By systematically modifying the -COOH and -Br positions,
scientists can probe the specific interactions of the resulting molecules with biological targets
like enzymes or receptors. The methyl ester derivative, for example, serves as a precursor in
the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory
properties.[7]

o Development of Complex Heterocycles: The reactivity of the functional groups allows for its
incorporation into more complex heterocyclic systems, which are often pursued in drug
discovery for their unique three-dimensional shapes and biological activities.[7]
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Caption: Role as a central scaffold in developing diverse bioactive agents.

PART 5: Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling
8-Bromoquinoline-2-carboxylic acid. Based on aggregated GHS information, this compound
is classified as a skin and eye irritant.[8]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, gloves, and a lab coat.

¢ Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Conclusion

8-Bromoquinoline-2-carboxylic acid is a powerful and enabling tool for the modern medicinal
chemist and organic synthesist. Its defined structure, identified by CAS number 914208-15-4,
possesses two orthogonal reactive sites that permit a vast range of chemical modifications.
This versatility makes it an indispensable intermediate for constructing novel molecules for
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pharmaceutical research, particularly in the fields of oncology, infectious diseases, and
inflammation. A thorough understanding of its properties, reactivity, and synthetic accessibility,
as detailed in this guide, is essential for leveraging its full potential in the advancement of
chemical and biomedical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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